molecular formula C21H17NO2 B15122871 3,4-Bis(benzyloxy)benzonitrile

3,4-Bis(benzyloxy)benzonitrile

Cat. No.: B15122871
M. Wt: 315.4 g/mol
InChI Key: IHKIVZSDZHIPHL-UHFFFAOYSA-N
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Description

3,4-Bis(benzyloxy)benzonitrile is an organic compound with the molecular formula C21H17NO2 It is characterized by the presence of two benzyloxy groups attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(benzyloxy)benzonitrile typically involves the reaction of 3,4-dihydroxybenzonitrile with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

3,4-Dihydroxybenzonitrile+2Benzyl BromideK2CO3,DMFThis compound\text{3,4-Dihydroxybenzonitrile} + 2 \text{Benzyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 3,4-Dihydroxybenzonitrile+2Benzyl BromideK2​CO3​,DMF​this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(benzyloxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of 3,4-diformylbenzonitrile or 3,4-dicarboxybenzonitrile.

    Reduction: Formation of 3,4-bis(benzyloxy)benzylamine.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

3,4-Bis(benzyloxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Bis(benzyloxy)benzonitrile depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitrile group can participate in hydrogen bonding or act as an electrophile in chemical reactions. The benzyloxy groups can influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxybenzonitrile: Lacks the benzyloxy groups, making it less hydrophobic.

    3,4-Dibenzyloxybenzaldehyde: Contains aldehyde groups instead of the nitrile group.

    3,4-Dibenzyloxybenzoic Acid: Contains carboxylic acid groups instead of the nitrile group.

Uniqueness

3,4-Bis(benzyloxy)benzonitrile is unique due to the presence of both benzyloxy groups and a nitrile group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

3,4-bis(phenylmethoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2/c22-14-19-11-12-20(23-15-17-7-3-1-4-8-17)21(13-19)24-16-18-9-5-2-6-10-18/h1-13H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKIVZSDZHIPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C#N)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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